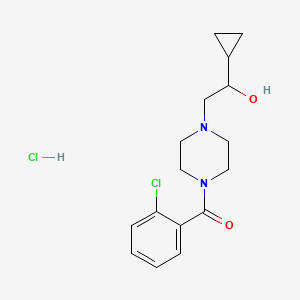

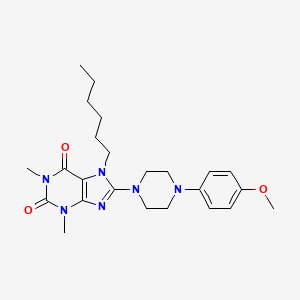

![molecular formula C22H13FN4O2 B2699173 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-00-5](/img/structure/B2699173.png)

3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline. Attached to this core are two phenyl rings, one with a fluorine atom at the 4-position (4-fluorophenyl) and the other with a nitro group at the 3-position (3-nitrophenyl) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Quantum chemistry calculations could be used to compute the optimized geometries, vibrational frequencies, and Mulliken Charges .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the adjacent carbon more susceptible to nucleophilic attack. The fluorine atom is also highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and fluoro groups could affect the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Fluorescent Material Development

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores : Studies have synthesized azole-quinoline-based fluorophores, demonstrating their potential as excited-state intramolecular proton transfer (ESIPT) inspired materials. These compounds exhibit dual emissions (normal and ESIPT emissions) alongside significant Stokes shifts, influenced by solvent polarity. Their thermal stability up to 300°C makes them promising for various photophysical applications (Padalkar & Sekar, 2014).

Sensing Technologies

Novel Fluorochrome for Picric Acid Sensing : A fluorochrome combining quinoline and benzimidazole has been developed, showcasing exceptional sensitivity and selectivity for picric acid (PA) detection in semi-aqueous solutions. This compound's design facilitates rapid response and environmental compatibility, making it an effective sensor for PA in real-world scenarios (Jiang et al., 2019).

Organic Synthesis Methodologies

Synthesis of Pyrazoloquinoline Derivatives : Research into the synthesis of condensed heterotricycles, specifically pyrazolo[3,4-c]quinoline derivatives, illustrates the versatility of these compounds in organic synthesis. These studies highlight the unique reactivity and functionalization potential of pyrazoloquinoline cores for further chemical exploration (Nagarajan & Shah, 1992).

Microwave-Assisted Synthesis : A catalyst-free, microwave-assisted protocol has been developed for the eco-friendly synthesis of pyrazolo-[3,4-b]-quinolines. This method emphasizes operational simplicity, high selectivity, and the avoidance of by-products, marking an advance in green chemistry practices (Khumalo et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN4O2/c23-15-10-8-14(9-11-15)21-19-13-24-20-7-2-1-6-18(20)22(19)26(25-21)16-4-3-5-17(12-16)27(28)29/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEMGSDMEBOXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2699091.png)

![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B2699092.png)

![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)

![5-Fluoro-6-nitrobenzo[d]oxazole](/img/structure/B2699101.png)

![Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2699111.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2699113.png)